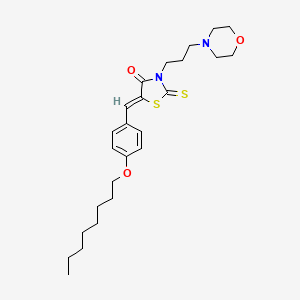
C25H36N2O3S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H36N2O3S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of 25 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms. Its structure and functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H36N2O3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization and Functionalization: Subsequent steps may involve cyclization reactions to form ring structures and functionalization to introduce specific functional groups.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
C25H36N2O3S2: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in This compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C25H36N2O3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of C25H36N2O3S2 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
C25H36N2O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison may focus on differences in reactivity, biological activity, or other properties that make This compound distinct.
List of Similar Compounds
C24H34N2O3S2: A compound with one less carbon and hydrogen atom.
C25H36N2O2S2: A compound with one less oxygen atom.
C25H36N2O3S: A compound with one less sulfur atom.
Properties
Molecular Formula |
C25H36N2O3S2 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H36N2O3S2/c1-2-3-4-5-6-7-17-30-22-11-9-21(10-12-22)20-23-24(28)27(25(31)32-23)14-8-13-26-15-18-29-19-16-26/h9-12,20H,2-8,13-19H2,1H3/b23-20- |
InChI Key |
PRFUNAFPXIHHHL-ATJXCDBQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















